molecular formula C15H13N5O2S B4502124 N-(3-acetylphenyl)-2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetamide

N-(3-acetylphenyl)-2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetamide

Cat. No.: B4502124
M. Wt: 327.4 g/mol
InChI Key: AVLOTZKKFIVJGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Formula: C₂₃H₂₁N₅O₂S Molecular Weight: 431.52 g/mol Structure: This compound features a [1,2,4]triazolo[4,3-b]pyridazine core substituted at the 6-position with a sulfanyl group linked to an acetamide moiety. The acetamide nitrogen is further connected to a 3-acetylphenyl group.

Properties

IUPAC Name

N-(3-acetylphenyl)-2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N5O2S/c1-10(21)11-3-2-4-12(7-11)17-14(22)8-23-15-6-5-13-18-16-9-20(13)19-15/h2-7,9H,8H2,1H3,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVLOTZKKFIVJGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)CSC2=NN3C=NN=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetylphenyl)-2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetamide typically involves multiple steps, starting with the preparation of the triazolopyridazine core. This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate diketones. The acetylphenyl group is then introduced via acylation reactions, often using acetyl chloride in the presence of a base such as pyridine. The final step involves the formation of the sulfanylacetamide linkage, which can be accomplished through nucleophilic substitution reactions using thiol reagents under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-(3-acetylphenyl)-2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, potentially converting the acetyl group to an alcohol.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Thiol reagents, alkyl halides; reactions can be conducted in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(3-acetylphenyl)-2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Studied for its potential biological activity, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazolopyridazine core is known to bind to active sites of enzymes, inhibiting their activity. This can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells or the disruption of microbial cell walls.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of N-(3-acetylphenyl)-2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetamide can be elucidated by comparing it with analogous derivatives. Below is a detailed analysis:

2-{[3-(3-Fluorophenyl)[1,2,4]Triazolo[4,3-b]Pyridazin-6-Yl]Sulfanyl}-N-[3-(Trifluoromethyl)Phenyl]Acetamide (RN: 852374-82-4)

  • Molecular Formula : C₂₁H₁₃F₄N₅O₂S
  • Molecular Weight : 483.43 g/mol
  • Key Differences: The phenyl ring on the triazolo-pyridazine core is substituted with a fluorine atom at the 3-position, while the acetamide-linked phenyl group bears a trifluoromethyl (-CF₃) group. The fluorine and trifluoromethyl groups enhance lipophilicity and may improve blood-brain barrier penetration compared to the acetyl group in the target compound.

2-(4-Ethoxyphenyl)-N-[4-(3-Methyl-[1,2,4]Triazolo[4,3-b]Pyridazin-6-Yl)Phenyl]Acetamide (CAS: 891117-12-7)

  • Molecular Formula : C₂₂H₂₁N₅O₂
  • Molecular Weight : 403.45 g/mol
  • Key Differences :
    • A methyl group replaces the sulfur-linked substituent on the triazolo-pyridazine core.
    • The acetamide is attached to a 4-ethoxyphenyl group, introducing an ether (-OCH₂CH₃) moiety.
    • Functional Impact : The ethoxy group may enhance solubility in polar solvents, while the methyl group could reduce steric hindrance at the binding site .

N-[4-(3-Methyl-[1,2,4]Triazolo[4,3-b]Pyridazin-6-Yl)Phenyl]Acetamide (CAS: 894067-38-0)

  • Molecular Formula : C₁₅H₁₄N₆O
  • Molecular Weight : 306.32 g/mol
  • Key Differences :
    • Simplified structure lacking the sulfanyl bridge and acetylphenyl group.
    • Direct attachment of the acetamide to a phenyl group linked to the triazolo-pyridazine core.
    • Implications : The absence of the sulfanyl group may reduce metabolic stability but improve synthetic accessibility .

N-{3-[3-(Pyridin-3-Yl)-[1,2,4]Triazolo[4,3-b]Pyridazin-6-Yl]Phenyl}-2-(Thiazin-2-Yl)Acetamide (CAS: 891115-66-5)

  • Molecular Formula : C₂₂H₁₆N₆OS
  • Molecular Weight : 412.48 g/mol
  • Key Differences :
    • Incorporates a pyridinyl substituent on the triazolo-pyridazine core and a thiazine ring on the acetamide.
    • Functional Impact : The pyridinyl group could facilitate π-π stacking interactions in enzymatic binding pockets, while the thiazine may introduce conformational rigidity .

Structural and Functional Comparison Table

Compound (CAS/RN) Core Substituent Acetamide-Linked Group Molecular Weight (g/mol) Notable Features
Target Compound (C₂₃H₂₁N₅O₂S) 6-sulfanyl 3-acetylphenyl 431.52 Electron-withdrawing acetyl group
852374-82-4 3-fluorophenyl 3-trifluoromethylphenyl 483.43 High lipophilicity, potential CNS activity
891117-12-7 3-methyl 4-ethoxyphenyl 403.45 Enhanced solubility, reduced steric bulk
894067-38-0 3-methyl Phenyl 306.32 Simplified structure, lower molecular weight
891115-66-5 3-pyridinyl Thiazine-linked phenyl 412.48 Conformational rigidity, π-π interactions

Biological Activity

N-(3-acetylphenyl)-2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the realm of cancer treatment and enzyme inhibition. This article explores its synthesis, biological mechanisms, and relevant research findings.

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the triazolopyridazine core : Achieved through cyclization reactions.
  • Attachment of the pyridin-2-yl group : Involves nucleophilic substitution or coupling reactions.
  • Introduction of the sulfanyl group : Conducted via thiolation reactions.
  • Acetylation of the phenyl ring : This step finalizes the compound's structure.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes or receptors. Compounds containing triazolopyridazine rings are known to modulate enzyme activity by binding to active sites or altering receptor conformation. This interaction can lead to significant biological effects, particularly in cancer cells.

Inhibitory Activity Against c-Met Kinase

Recent studies have evaluated various derivatives of triazolo-pyridazine compounds for their inhibitory effects on c-Met kinase, a critical target in cancer therapy. For instance:

  • Compound 12e exhibited significant cytotoxicity against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines with IC50 values of 1.06 ± 0.16 μM, 1.23 ± 0.18 μM, and 2.73 ± 0.33 μM respectively .
  • The compound demonstrated an IC50 value against c-Met kinase of 0.090 μM, comparable to Foretinib (IC50 = 0.019 μM), indicating strong potential as a therapeutic agent .

Cytotoxicity Evaluation

The cytotoxic effects of this compound were assessed using the MTT assay across various human malignant cell lines:

Cell Line IC50 Value (μM)
A5491.06 ± 0.16
MCF-71.23 ± 0.18
HeLa2.73 ± 0.33
LO2ND

ND: Not Detected

This table illustrates the compound's selective toxicity towards cancerous cells while showing limited effects on normal hepatocyte cells.

Structure–Activity Relationship (SAR)

Research into SAR has indicated that modifications in the chemical structure significantly affect biological activity:

  • The presence of a 2-pyridyl group was found to enhance cytotoxicity.
  • Substitutions such as halogens on the benzene ring had minimal impact on cytotoxicity but were crucial for maintaining activity against c-Met kinase .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-acetylphenyl)-2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(3-acetylphenyl)-2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.